![molecular formula C11H19N3O2S B7541324 N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B7541324.png)
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as CSPS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields.
Mechanism of Action
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance and fluid secretion. By inhibiting this enzyme, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and anticancer effects. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anti-inflammatory and anticancer effects. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects. N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide research. One potential direction is to investigate its potential use in the treatment of other inflammatory disorders such as asthma and inflammatory bowel disease. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide may have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Further research is also needed to investigate the safety and efficacy of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in humans.
Synthesis Methods
The synthesis of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with sulfonamide reagent to obtain the final product, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Scientific Research Applications
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of rheumatoid arthritis. N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-8-11(9(2)14-13-8)17(15,16)12-7-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHTRKVKQNRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
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